molecular formula C15H19NO3 B5276999 3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione

3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione

Cat. No.: B5276999
M. Wt: 261.32 g/mol
InChI Key: ZWSFGFKWKJCIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a butoxyphenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group at the 3-position and a dione functionality at the 2,5-positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione typically involves the reaction of 4-butoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and high yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with different functional groups replacing the butoxy group.

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Butoxyphenyl)-3,2′6′,3″-terpyridine: A similar compound with a terpyridine core instead of a pyrrolidine ring.

    N-(4-Butoxyphenyl)acetamide: A compound with an acetamide group instead of a pyrrolidine ring.

    4-Butoxyphenylacetohydroxamic acid: A compound with a hydroxamic acid functionality.

Uniqueness

3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both a butoxyphenyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-butoxyphenyl)-3-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-4-9-19-12-7-5-11(6-8-12)15(2)10-13(17)16-14(15)18/h5-8H,3-4,9-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSFGFKWKJCIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2(CC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione
Reactant of Route 2
3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione
Reactant of Route 3
3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione
Reactant of Route 4
3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione
Reactant of Route 5
3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione
Reactant of Route 6
3-(4-Butoxyphenyl)-3-methylpyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.